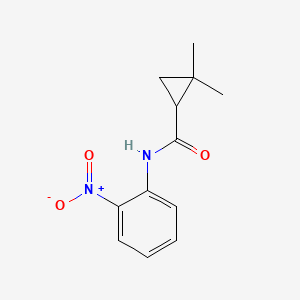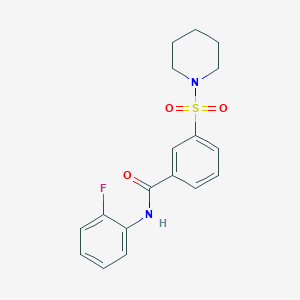
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as FPB or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
作用機序
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide exerts its effects by selectively inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of PI3K, AKT, mTOR, and NF-κB, which are all key regulators of cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and suppress the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that the compound can induce apoptosis in cancer cells and suppress the activation and proliferation of immune cells. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for certain enzymes and signaling pathways. This allows researchers to study the specific effects of inhibiting these pathways on cancer cells and immune cells. However, one limitation of using the compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of the compound in preclinical and clinical studies.
将来の方向性
There are several potential future directions for the development and use of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide. One direction is the further optimization of the compound to improve its selectivity, potency, and pharmacokinetic properties. Another direction is the evaluation of the compound in preclinical and clinical studies for the treatment of various types of cancers and autoimmune diseases. Finally, the compound could be used as a tool compound to study the role of specific signaling pathways in cancer and immune cell biology.
合成法
The synthesis of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoroaniline with 3-chlorobenzoic acid to form 2-fluoro-3-(carboxymethyl)aniline, followed by the reaction of this intermediate with piperidine and sulfur dioxide to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with 3-amino-4-fluorobenzamide to yield the target compound.
科学的研究の応用
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound can inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells, including the PI3K/AKT/mTOR and NF-κB pathways. In addition, the compound has been shown to inhibit the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in the development of autoimmune diseases.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-9-2-3-10-17(16)20-18(22)14-7-6-8-15(13-14)25(23,24)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKLGMJUVVCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
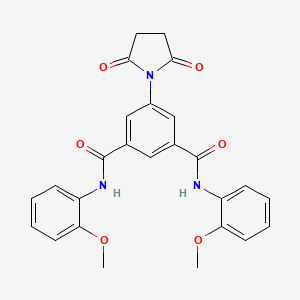
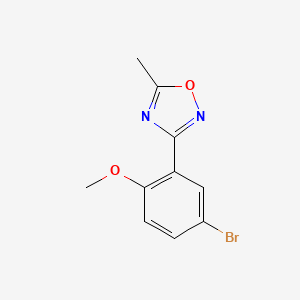
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
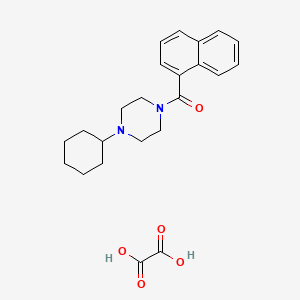
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
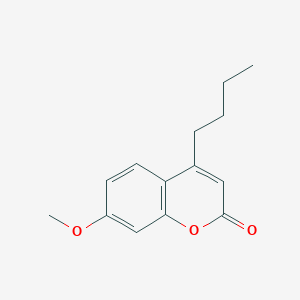
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)
